(S)-1-(5-((S)-2-羧基吡咯烷-1-基)-戊基)吡咯烷-2-羧酸

描述

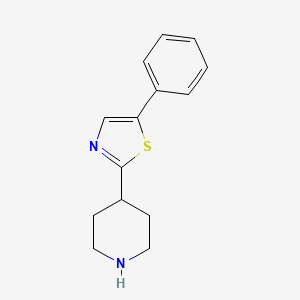

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be planned on the basis of two main strategies :

Molecular Structure Analysis

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can be influenced by steric factors . The structure–activity relationship (SAR) of the studied compounds can also be investigated .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by the specific substituents on the pyrrolidine ring. For example, L-proline, a natural amino acid, is soluble in water, insoluble in ethanol, diethyl ether, and n-butanol .

科学研究应用

Gene Cloning and Expression Studies

This compound plays a significant role in gene cloning, where it can be used to construct recombinant DNA molecules. It aids in the transfer and manipulation of genes, which is crucial for studying gene function and protein expression. The ability to clone genes allows researchers to explore genetic variations and mutations, contributing to advancements in genetics and molecular biology .

PCR Amplification

In molecular diagnostics, the compound is valuable for generating template DNA required for PCR amplification. This application is essential for gene expression analysis, genotyping, and understanding the molecular basis of diseases. The high-quality DNA obtained is pivotal for accurate and reliable PCR results .

Transfection Studies

The compound is used in transfection studies to introduce foreign DNA into mammalian cells. This is particularly important for investigating cellular processes, gene function, and protein interactions. The compound’s role in facilitating efficient transfection is vital for research in cell biology and biochemistry .

Gene Knockout Studies

Researchers utilize this compound for creating knockout constructs in targeted gene disruption experiments. By enabling the study of phenotypic changes resulting from specific gene modifications, it contributes to our understanding of gene function and regulation .

Molecular Cloning

The compound is instrumental in amplifying DNA fragments for subsequent cloning into larger vectors. This is beneficial for constructing libraries of DNA fragments and for various downstream applications, including the study of gene pathways and metabolic engineering .

Screening Libraries

It is used for isolating plasmid DNA from large DNA libraries, which is a critical step in screening and identifying specific clones. This facilitates the discovery of novel genes or genetic elements, advancing research in genomics and proteomics .

Sequencing

The compound provides template DNA for both Sanger sequencing and next-generation sequencing. This allows for the analysis of gene sequences and is fundamental for research in evolutionary biology, population genetics, and other areas of genomics .

Synthetic Chemistry and Drug Design

Carboxylic acids, including this compound, are used in synthetic chemistry for the modification of surfaces of nanoparticles and nanostructures like carbon nanotubes and graphene. They also play a role in the medical field and pharmacy, particularly in drug design and development .

安全和危害

未来方向

The development of new pyrrolidine compounds with different biological profiles is an active area of research in medicinal chemistry . The design of these compounds can be guided by the understanding of the synthetic strategies, the influence of steric factors on biological activity, and the stereogenicity of carbons .

属性

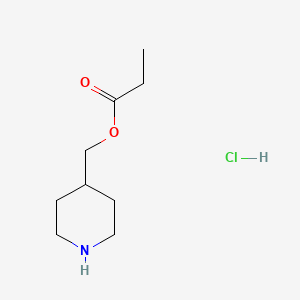

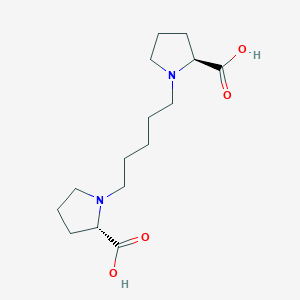

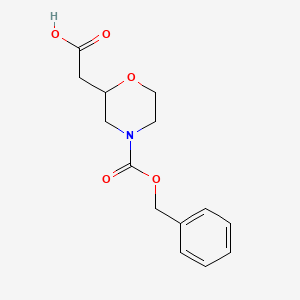

IUPAC Name |

(2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c18-14(19)12-6-4-10-16(12)8-2-1-3-9-17-11-5-7-13(17)15(20)21/h12-13H,1-11H2,(H,18,19)(H,20,21)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHVVNMYDOBHKW-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CCCCCN2CCCC2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CCCCCN2CCC[C@H]2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(5-((S)-2-Carboxypyrrolidin-1-YL)-pentyl)pyrrolidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine](/img/structure/B1452366.png)

![5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452369.png)

![Benzyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}[(4-chlorophenyl)methyl]carbamoyl)piperazine-1-carboxylate](/img/structure/B1452370.png)